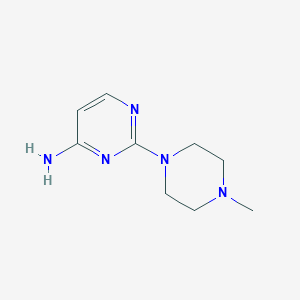![molecular formula C14H10ClN3O B1418902 4-[5-(2-Clorofenil)-1,2,4-oxadiazol-3-il]anilina CAS No. 1154704-31-0](/img/structure/B1418902.png)
4-[5-(2-Clorofenil)-1,2,4-oxadiazol-3-il]anilina
Descripción general
Descripción
Reactants: 5-(2-Chlorophenyl)-1,2,4-oxadiazole, aniline
Conditions: Nucleophilic substitution in the presence of a base (e.g., sodium hydride)
Product: 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Aplicaciones Científicas De Investigación
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of high-energy materials and as a component in specialty chemicals.
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, which include this compound, are known to exhibit a broad range of biological activities . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
For instance, they can form oximes or hydrazones when they react with aldehydes and ketones .
Biochemical Pathways
For example, some oxadiazole derivatives have been found to be involved in the base excision repair (BER) pathway .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the cyclization of appropriate precursors.
-
Step 1: Formation of 1,2,4-Oxadiazole Ring
Reactants: 2-chlorobenzohydrazide, cyanogen bromide
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Product: 5-(2-Chlorophenyl)-1,2,4-oxadiazole
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole
- 2-(4-Chlorophenyl)-1,3,4-oxadiazole
- 4-(2-Chlorophenyl)-1,2,3-oxadiazole
Uniqueness
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific biological activities .
Propiedades
IUPAC Name |
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQGBJFOKQUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
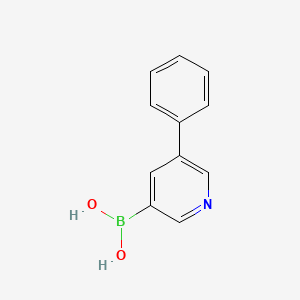
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

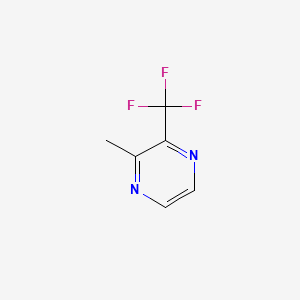



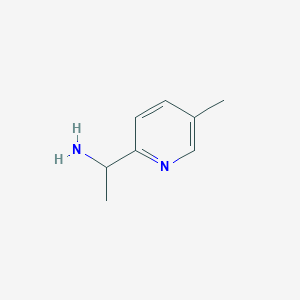
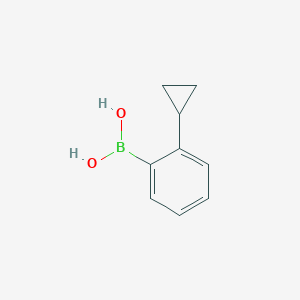

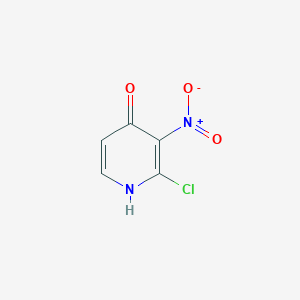
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
